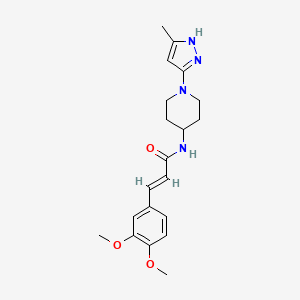

N-(5-(4-氟苯基)-1,3,4-恶二唑-2-基)-1,5-二甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves multi-step reactions starting from basic precursors to achieve the desired molecular architecture. In a similar context, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . The process typically includes the formation of an intermediate which is further reacted to obtain the final compound. Another related synthesis involves the condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine derivative, which was prepared through cyclisation and saponification steps . These methods highlight the complexity and precision required in synthesizing such compounds, which are often designed for biological applications.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of multiple functional groups and heterocyclic rings. For instance, the crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined to understand its conformation and potential interactions with biological targets . The presence of fluorine atoms is a common feature in these molecules, which can significantly influence their chemical behavior and biological activity due to the electronegativity and size of the fluorine atom.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensations, and cyclizations. These reactions are carefully orchestrated to ensure the correct placement of various substituents and to build the complex heterocyclic systems that define these molecules. The reactivity of the intermediate compounds is crucial for the successful synthesis of the final product. For example, the synthesis of fluorinated C-nucleosides involves selective fluorination at the sugar moiety, which is a critical step in obtaining the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecules, making them more suitable for potential therapeutic applications. The heterocyclic rings present in these compounds, such as pyrazole and oxadiazole, contribute to their chemical reactivity and the ability to interact with biological targets. The biological evaluation of these compounds often includes screening against various enzymes, such as alkaline phosphatases and nucleotidases, to assess their inhibitory potential and to understand their mechanism of action . The distinct inhibition of cancer cell proliferation by some of these compounds further underscores their potential in medicinal chemistry .

科学研究应用

抗结核活性

N-(5-(4-氟苯基)-1,3,4-恶二唑-2-基)-1,5-二甲基-1H-吡唑-3-甲酰胺及其类似物显示出有希望的抗结核活性。Ahsan 等人(2012)发现,在几种合成的化合物中,一种特定的类似物对结核分枝杆菌具有显着的活性,对不同菌株的最小抑菌浓度为 0.78 和 3.12μg/mL,没有任何显着的细胞毒性 (Ahsan 等人,2012)。

结构表征和分析

已经对该化合物的各种类似物进行了深入的结构表征和分析。例如,McLaughlin 等人(2016)从互联网供应商处鉴定和表征了一种相关化合物,强调了正确识别研究化学品及其结构异构体的重要性 (McLaughlin 等人,2016)。

抗菌和抗真菌特性

多项研究探索了该化合物及其衍生物的抗菌和抗真菌特性。例如,Desai 等人(2016)合成了包含吡啶基 1,3,4-恶二唑基序的氟代吡唑,并测试了它们的体外抗菌活性和细胞毒性,显示出显着的抗菌特性 (Desai 等人,2016)。同样,Rai 等人(2009)合成了新型恶二唑,对各种细菌菌株表现出显着的抗菌活性 (Rai 等人,2009)。

抗炎和抗增殖活性

已研究了 N-(5-(4-氟苯基)-1,3,4-恶二唑-2-基)-1,5-二甲基-1H-吡唑-3-甲酰胺 的一些衍生物的抗炎和抗增殖活性。Sunder 和 Maleraju(2013)合成了显示出显着抗炎活性的衍生物 (Sunder & Maleraju,2013)。

晶体结构和抑制活性

Qi 等人(2015)专注于具有潜在黄嘌呤氧化酶抑制活性的衍生物的合成和晶体结构测定 (Qi 等人,2015)。

安全和危害

属性

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2/c1-8-7-11(19-20(8)2)12(21)16-14-18-17-13(22-14)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXVAEHDJJYEJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B3004726.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3004730.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)

![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)

![5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3004739.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3004744.png)

![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004747.png)